Cas no 122005-20-3 (6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid)

6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-carboxylic acid,6-(acetyloxy)-3,4-dihydro-2,5,7,8-tetramethyl-
- CHEMBL240423
- (+/-)-6-acetoxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
- (+/- )-6-acetoxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
- CUHJERIEOYEEOS-UHFFFAOYSA-N
- 6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
- (+/-)-6-acetoxy-2-carboxy-2,5,7,8-tetramethylchroman
- (+/-) -6-acetoxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
- (+/-)-6-acetoxy-2,5,7,8-tetramethylchroman-2 -carboxylic acid
- 3,4-dihydro-6-acetoxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid
- (6-acetoxy-2,5,7,8-tetramethylchroman-2-yl)carboxylic acid
- 6-acetoxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
- 122005-20-3
- SCHEMBL2059457
-
- インチ: InChI=1S/C16H20O5/c1-8-9(2)14-12(10(3)13(8)20-11(4)17)6-7-16(5,21-14)15(18)19/h6-7H2,1-5H3,(H,18,19)
- InChIKey: CUHJERIEOYEEOS-UHFFFAOYSA-N
- SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC(=O)C)C
計算された属性
- 精确分子量: 292.13107373g/mol
- 同位素质量: 292.13107373g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 434
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 72.8Ų
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A997120-500mg |
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid |
122005-20-3 | 500mg |
$ 1378.00 | 2023-04-19 | ||
TRC | A997120-250mg |
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid |
122005-20-3 | 250mg |
$ 775.00 | 2023-04-19 | ||
TRC | A997120-50mg |
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid |
122005-20-3 | 50mg |
$ 173.00 | 2023-04-19 |
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acidに関する追加情報
Introduction to 6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (CAS No: 122005-20-3)
6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is a meticulously synthesized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and natural product research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 122005-20-3, belongs to the chromane family, which is well-documented for its diverse biological activities. The structural features of this molecule, particularly its acetoxy-substituted chromane core and tetramethyl substitution pattern, make it a promising candidate for further exploration in drug discovery and biochemical studies.
The chemical structure of 6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid can be described as a chromane backbone with four methyl groups strategically positioned at the 2, 5, 7, and 8 positions. This specific arrangement enhances the molecule's stability and reactivity, making it an attractive scaffold for medicinal chemists. The presence of an acetoxy group at the 6-position introduces a polar functional moiety that can influence both the solubility and binding affinity of the compound. These structural attributes have been extensively studied in recent years, particularly in the context of developing novel therapeutic agents.
In recent years, there has been a surge in research focused on natural product-inspired compounds due to their potential as lead structures for drug development. 6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid fits into this category as it shares structural similarities with several bioactive natural products. For instance, studies have shown that chromane derivatives exhibit various pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. The acetoxy-substituted chromanes are particularly interesting because they can be further modified to enhance their biological efficacy while maintaining structural integrity.
One of the most compelling aspects of 6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is its potential application in the development of antioxidant agents. Oxidative stress is a well-known factor in numerous pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The chromane moiety is known to possess strong radical-scavenging capabilities due to its conjugated system and electron-rich structure. The acetoxy group further enhances these properties by increasing the molecule's hydrophilicity and stability in biological environments. Recent studies have demonstrated that derivatives of this compound can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Furthermore, the tetramethyl substitution pattern in 6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid contributes to its unique pharmacokinetic profile. Methyl groups are known to influence metabolic stability and membrane permeability, which are critical factors in drug design. By optimizing the position and number of methyl groups on the chromane core, researchers can fine-tune the compound's bioavailability and target specificity. This has led to several innovative synthetic strategies aimed at modifying this scaffold while preserving its bioactive properties.
Recent advancements in computational chemistry have also played a pivotal role in understanding the interactions between 6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid and biological targets. Molecular docking studies have revealed that this compound can bind to various enzymes and receptors involved in inflammatory pathways. For example, preliminary data suggest that it may interact with lipoxygenase enzymes responsible for producing pro-inflammatory mediators like leukotrienes. These findings are particularly relevant given the increasing interest in developing non-pharmacological interventions for chronic inflammatory diseases.
The synthesis of 6-acetoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid represents a significant achievement in organic chemistry due to its complex structural features. Traditional synthetic routes involve multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have employed various catalytic systems and protecting group strategies to streamline these processes. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce methyl groups at specific positions on the chromane core efficiently. Additionally, enzymatic methods have been explored as alternative approaches to enhance selectivity and minimize side reactions.
The versatility of 6-acetoxy-2,5,7,8-tetramethylchromane - 2 - carboxylic acid extends beyond its applications in drug discovery; it also serves as a valuable intermediate in organic synthesis. Its stable chromane backbone allows for further functionalization through various chemical transformations such as esterification、hydrogenation、and oxidation reactions。These modifications enable chemists to explore new derivatives with tailored properties for specific applications,including material science、agrochemicals,and specialty chemicals。
In conclusion,6-acetoxy - 2,5,7,8 - tetramethylchromane - 2 - carboxylic acid (CAS No: 122005 - 20 - 3) is a structurally complex yet biologically promising compound with significant potential across multiple domains of chemical research。Its unique combination of pharmacological properties、synthetic accessibility,and versatile reactivity makes it an invaluable asset for both academic laboratories and industrial applications。As our understanding of its mechanisms continues to evolve,this compound will undoubtedly play an increasingly important role in shaping future advancements within pharmaceutical chemistry。
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